molecular formula C28H32O14S2 B14158437 4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate CAS No. 4307-26-0

4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate

Cat. No.: B14158437
CAS No.: 4307-26-0
M. Wt: 656.7 g/mol
InChI Key: NBBPHNWHHVOAFZ-UHFFFAOYSA-N
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Description

4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexane derivatives, followed by the introduction of sulfonyl and acetyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of simpler hydrocarbons or alcohols.

    Substitution: The sulfonyl and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis{[(4-chlorophenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate
  • 4,6-Bis{[(4-nitrophenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate

Uniqueness

Compared to similar compounds, 4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylphenyl groups may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

4307-26-0

Molecular Formula

C28H32O14S2

Molecular Weight

656.7 g/mol

IUPAC Name

[2,4,6-triacetyloxy-3,5-bis-(4-methylphenyl)sulfonyloxycyclohexyl] acetate

InChI

InChI=1S/C28H32O14S2/c1-15-7-11-21(12-8-15)43(33,34)41-27-24(38-18(4)30)23(37-17(3)29)25(39-19(5)31)28(26(27)40-20(6)32)42-44(35,36)22-13-9-16(2)10-14-22/h7-14,23-28H,1-6H3

InChI Key

NBBPHNWHHVOAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C(C(C2OC(=O)C)OS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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